molecular formula C32H30N2O6 B12028088 2-Methoxy-4-((2-(4-((4-methylbenzyl)oxy)benzoyl)hydrazono)methyl)phenyl 4-ethoxybenzoate CAS No. 769148-57-4

2-Methoxy-4-((2-(4-((4-methylbenzyl)oxy)benzoyl)hydrazono)methyl)phenyl 4-ethoxybenzoate

Cat. No.: B12028088
CAS No.: 769148-57-4
M. Wt: 538.6 g/mol
InChI Key: ODVUJIKCPWDAOZ-FMFFXOCNSA-N
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Description

2-Methoxy-4-((2-(4-((4-methylbenzyl)oxy)benzoyl)hydrazono)methyl)phenyl 4-ethoxybenzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of methoxy, ethoxy, and benzoyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-((2-(4-((4-methylbenzyl)oxy)benzoyl)hydrazono)methyl)phenyl 4-ethoxybenzoate involves multiple steps, typically starting with the preparation of intermediate compounds. One common method includes the reaction of 4-methylbenzyl alcohol with 4-methoxybenzoyl chloride to form 4-((4-methylbenzyl)oxy)benzoyl chloride. This intermediate is then reacted with hydrazine to produce the hydrazone derivative. Finally, the hydrazone is coupled with 2-methoxy-4-formylphenyl 4-ethoxybenzoate under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-((2-(4-((4-methylbenzyl)oxy)benzoyl)hydrazono)methyl)phenyl 4-ethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methoxy-4-((2-(4-((4-methylbenzyl)oxy)benzoyl)hydrazono)methyl)phenyl 4-ethoxybenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-((2-(4-((4-methylbenzyl)oxy)benzoyl)hydrazono)methyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-((2-(4-((4-methylbenzyl)oxy)benzoyl)hydrazono)methyl)phenyl 4-ethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

CAS No.

769148-57-4

Molecular Formula

C32H30N2O6

Molecular Weight

538.6 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C32H30N2O6/c1-4-38-27-16-12-26(13-17-27)32(36)40-29-18-9-24(19-30(29)37-3)20-33-34-31(35)25-10-14-28(15-11-25)39-21-23-7-5-22(2)6-8-23/h5-20H,4,21H2,1-3H3,(H,34,35)/b33-20+

InChI Key

ODVUJIKCPWDAOZ-FMFFXOCNSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C)OC

Origin of Product

United States

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